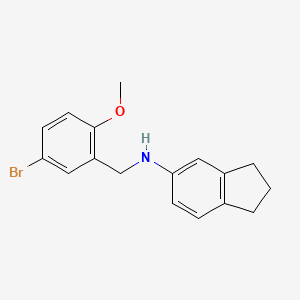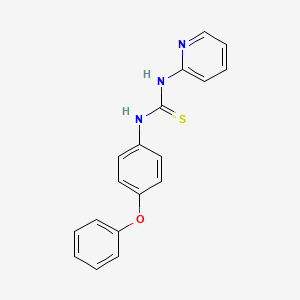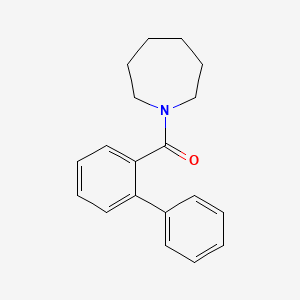
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine, commonly known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a thiazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
科学研究应用
FNPA has been extensively studied for its potential applications in various fields. In cancer research, FNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FNPA has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, FNPA has shown promising results in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of FNPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for the growth and survival of cancer cells. FNPA has been shown to inhibit the activity of various enzymes, including tyrosine kinases, which play a critical role in cancer cell proliferation and survival. In addition, FNPA has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. The anti-inflammatory properties of FNPA are believed to involve the inhibition of various pro-inflammatory cytokines, including TNF-α and IL-6.
Biochemical and Physiological Effects:
FNPA has been shown to have various biochemical and physiological effects, depending on the application and dosage. In cancer research, FNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, FNPA has been shown to have anti-metastatic properties, which make it a potential candidate for the treatment of metastatic cancer. The anti-inflammatory properties of FNPA are believed to involve the inhibition of various pro-inflammatory cytokines, including TNF-α and IL-6. FNPA has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
FNPA has several advantages for lab experiments, including its high purity and stability, which make it suitable for various scientific applications. In addition, the synthesis of FNPA has been optimized to obtain high yields, making it cost-effective for lab experiments. However, FNPA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FNPA also has limited bioavailability, which can limit its effectiveness in some applications.
未来方向
For research on FNPA include exploring its potential as a treatment for other diseases, including autoimmune disorders and infectious diseases. In addition, further research is needed to fully understand the mechanism of action of FNPA and to optimize its effectiveness in various applications. Finally, the development of more efficient synthesis methods and formulations of FNPA could further enhance its potential for scientific research.
合成方法
FNPA can be synthesized through a multistep process, which involves the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate to form an intermediate Schiff base. The Schiff base is then reacted with thiosemicarbazide in the presence of ethanol to form FNPA. The synthesis of FNPA has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2S/c16-12-6-1-2-7-13(12)17-15-18-14(9-22-15)10-4-3-5-11(8-10)19(20)21/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZZCIWSCPVGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)



amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)
![methyl 4-[(3-nitrobenzyl)oxy]benzoate](/img/structure/B5855911.png)







![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)